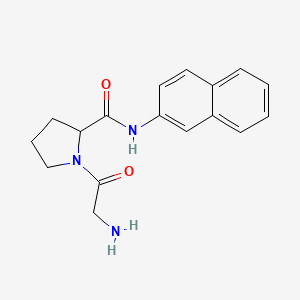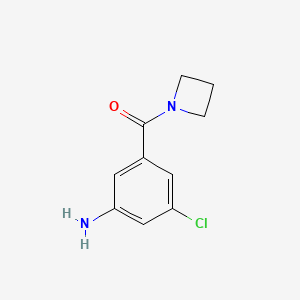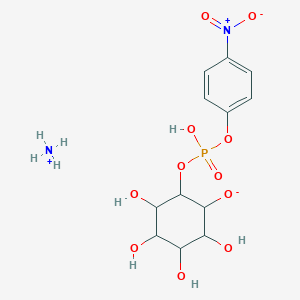![molecular formula C20H18F4N4 B12087276 [4-(3-Cyano-2,2,4,4-tetramethylpentan-3-yl)-2,3,5,6-tetrafluorophenyl]methanetricarbonitrile CAS No. 29097-86-7](/img/structure/B12087276.png)
[4-(3-Cyano-2,2,4,4-tetramethylpentan-3-yl)-2,3,5,6-tetrafluorophenyl]methanetricarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzenediacetonitrile, alpha1,alpha4-dicyano-alpha1,alpha4-bis(1,1-dimethylethyl)-2,3,5,6-tetrafluoro- is a complex organic compound characterized by its multiple functional groups, including nitrile and fluorine substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediacetonitrile, alpha1,alpha4-dicyano-alpha1,alpha4-bis(1,1-dimethylethyl)-2,3,5,6-tetrafluoro- typically involves multi-step organic reactions. A common approach might include:
Step 1: Formation of the benzenediacetonitrile core through a nucleophilic substitution reaction.
Step 2: Introduction of the dicyano groups via a cyanation reaction.
Step 3: Addition of the bis(1,1-dimethylethyl) groups through a Friedel-Crafts alkylation.
Step 4: Fluorination of the aromatic ring using a suitable fluorinating agent such as Selectfluor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent reaction condition controls.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Benzenediacetonitrile, alpha1,alpha4-dicyano-alpha1,alpha4-bis(1,1-dimethylethyl)-2,3,5,6-tetrafluoro- can undergo various chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding dicarboxylic acids.
Reduction: Corresponding diamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Materials Science: As a precursor for the synthesis of advanced polymers and materials with unique properties.
Pharmaceuticals: As an intermediate in the synthesis of biologically active compounds.
Organic Synthesis: As a building block for the construction of complex organic molecules.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. For example, in a pharmaceutical context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Benzenediacetonitrile: Lacks the fluorine and bis(1,1-dimethylethyl) groups.
1,4-Benzenediacetonitrile, alpha1,alpha4-dicyano: Lacks the fluorine and bis(1,1-dimethylethyl) groups.
1,4-Benzenediacetonitrile, alpha1,alpha4-dicyano-2,3,5,6-tetrafluoro: Lacks the bis(1,1-dimethylethyl) groups.
Uniqueness
The unique combination of nitrile, fluorine, and bis(1,1-dimethylethyl) groups in 1,4-Benzenediacetonitrile, alpha1,alpha4-dicyano-alpha1,alpha4-bis(1,1-dimethylethyl)-2,3,5,6-tetrafluoro- imparts distinct chemical and physical properties, making it valuable for specific applications where these functionalities are advantageous.
Propiedades
Número CAS |
29097-86-7 |
|---|---|
Fórmula molecular |
C20H18F4N4 |
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
[4-(3-cyano-2,2,4,4-tetramethylpentan-3-yl)-2,3,5,6-tetrafluorophenyl]methanetricarbonitrile |
InChI |
InChI=1S/C20H18F4N4/c1-17(2,3)20(10-28,18(4,5)6)12-15(23)13(21)11(14(22)16(12)24)19(7-25,8-26)9-27/h1-6H3 |
Clave InChI |
BDOBDWCUWMMNTL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C#N)(C1=C(C(=C(C(=C1F)F)C(C#N)(C#N)C#N)F)F)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-amino-1-(1-cyanopiperidin-3-yl)-3-[4-(2,4-difluorophenoxy)phenyl]pyrazole-4-carboxamide](/img/structure/B12087202.png)
![7-Bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12087220.png)



![Hexyl[(4-methylphenyl)methyl]amine](/img/structure/B12087240.png)






